molecular formula C18H18ClNO B1613850 2-Chloro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-61-9

2-Chloro-4'-pyrrolidinomethyl benzophenone

Cat. No. B1613850
CAS RN: 898776-61-9
M. Wt: 299.8 g/mol
InChI Key: PYZCZLHRQATHQA-UHFFFAOYSA-N
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Description

“2-Chloro-4’-pyrrolidinomethyl benzophenone” is a heterocyclic organic compound with the molecular formula C18H18ClNO . Its IUPAC name is (2-chlorophenyl)- [4- (pyrrolidin-1-ylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4’-pyrrolidinomethyl benzophenone” consists of a benzophenone core with a chlorine atom substituted at the 2-position and a pyrrolidinomethyl group substituted at the 4’-position . The molecular weight is 299.79 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 425.2ºC at 760 mmHg and a flash point of 211ºC . Its density is 1.208g/cm³ . It has 2 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

Nonlinear Optical Material

The compound’s structure suggests potential applications in the field of nonlinear optics . It could be used to create materials that have significant second-order hyperpolarizability, which is a measure of a material’s ability to convert light from one frequency to another, a key property for optical switching and modulation.

Supramolecular Chemistry

Due to its potential to engage in π-π interactions and hydrogen bonding, 2-Chloro-4’-pyrrolidinomethyl benzophenone could be used in the design of supramolecular structures . These structures are crucial for the development of molecular machines and sensors.

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . Use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

(2-chlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-17-6-2-1-5-16(17)18(21)15-9-7-14(8-10-15)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZCZLHRQATHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642755
Record name (2-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-61-9
Record name (2-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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